

Acidity comparison between sulfonic acid and carboxylic acid functional groups in MOFs

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4,4'-Sulfonyldibenzoic acid*

Cat. No.: *B119912*

[Get Quote](#)

Acidity Showdown in MOFs: Sulfonic vs. Carboxylic Acid Functional Groups

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of acidic functional groups into Metal-Organic Frameworks (MOFs) is a cornerstone of designing advanced materials for catalysis, proton conduction, and drug delivery. Among the most common acidic moieties, sulfonic acid ($-\text{SO}_3\text{H}$) and carboxylic acid ($-\text{COOH}$) groups are frequently employed to bestow Brønsted acidity upon these porous crystalline materials. This guide provides an objective comparison of the acidity and performance of sulfonic acid and carboxylic acid functional groups within MOFs, supported by experimental data and detailed methodologies.

At a Glance: Key Performance Differences

Sulfonic acid-functionalized MOFs generally exhibit stronger acidity, leading to superior performance in applications requiring potent Brønsted acid sites, such as heterogeneous catalysis and proton conduction. While carboxylic acid groups also impart acidity, their weaker nature often translates to lower activity in acid-demanding applications.

Quantitative Data Summary

The following table summarizes key quantitative data comparing the acidity and performance of MOFs functionalized with sulfonic and carboxylic acid groups.

Parameter	Sulfonic Acid Functionalized MOFs	Carboxylic Acid Functionalized MOFs	Key Findings & References
Intrinsic Acidity (pKa)	Generally stronger acid. pKa of benzenesulfonic acid is ~0.7.[1] In MOFs, UiO-66-SO ₃ H is slightly stronger than UiO-66-2COOH.	Weaker acid. pKa of benzoic acid is ~4.2. [1] pKa values for UiO-66-COOH are in a similar range.	Sulfonic acids are inherently stronger acids than carboxylic acids. This trend holds within MOF structures, as demonstrated by solid-state NMR studies on isoreticular MOFs.
Catalytic Activity (Esterification)	High activity, comparable to commercial catalysts like Amberlyst-15.[2][3]	Lower activity for reactions requiring strong Brønsted acids. Often employed for their coordination properties or as weaker acid catalysts.	Sulfonic acid-functionalized MOFs, such as HSO ₃ -MIL-101(Cr) and SO ₃ H-UiO-66, show high conversion rates in the esterification of n-butanol with acetic acid.[2][3]
Proton Conductivity	High proton conductivity, often orders of magnitude higher than non-functionalized or carboxylate-functionalized counterparts.[4][5]	Moderate proton conductivity.	MOFs with dangling sulfonate groups exhibit significantly enhanced proton conductivity due to the high acidity and hydrophilicity of the -SO ₃ H group, which facilitates proton transport.[4][5]

In-Depth Acidity Analysis

The acidity of a functional group within a MOF is a critical determinant of its performance.

Sulfonic acids are intrinsically stronger acids than carboxylic acids due to the greater resonance stabilization of the sulfonate anion conjugate base compared to the carboxylate anion. The negative charge in the sulfonate ion is delocalized over three oxygen atoms, whereas in the carboxylate ion, it is spread across only two.[\[6\]](#)

This fundamental difference in acidity is retained when these groups are incorporated into MOF structures. Studies using solid-state Nuclear Magnetic Resonance (NMR) with probe molecules like trimethylphosphine oxide (TMPO) have confirmed that sulfonic acid-functionalized MOFs, such as UiO-66-SO₃H, possess stronger Brønsted acid sites than their carboxylic acid-functionalized analogues, like UiO-66-2COOH.

Performance in Key Applications

Catalysis

The stronger Brønsted acidity of sulfonic acid-functionalized MOFs makes them highly effective catalysts for a range of organic transformations that are traditionally catalyzed by strong liquid acids. This includes reactions such as esterification, Friedel-Crafts acylation, and hydrolysis.[\[5\]](#) [\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#) For instance, in the esterification of n-butanol with acetic acid, sulfonic acid-containing MOFs have demonstrated catalytic activity comparable to commercial solid acid catalysts like Amberlyst-15.[\[10\]](#) While carboxylic acid-based MOFs can also act as catalysts, their utility is often in reactions that do not require high acid strength or where the metal nodes themselves act as Lewis acid sites.[\[11\]](#)

Proton Conduction

The development of materials with high proton conductivity is crucial for applications in proton exchange membrane fuel cells (PEMFCs). MOFs functionalized with sulfonic acid groups have emerged as promising candidates due to the high concentration and mobility of protons associated with the -SO₃H moiety. The hydrophilic nature of the sulfonic acid group facilitates the formation of hydrogen-bonding networks with water molecules, which serve as pathways for proton transport.[\[4\]](#)[\[5\]](#) In contrast, while carboxylic acid groups can also contribute to proton conductivity, the resulting conductivities are generally lower than those achieved with sulfonic acid functionalization under similar conditions.

Experimental Protocols

Accurate characterization of the acidity of functionalized MOFs is essential for understanding their structure-property relationships. The following are detailed methodologies for key experiments.

Potentiometric Titration for pKa Determination

Potentiometric titration is a precise method for determining the pKa values of acidic functional groups in MOFs.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Procedure:

- Sample Preparation: A known mass of the MOF sample (typically 20-50 mg) is suspended in a solution of a background electrolyte with a constant ionic strength (e.g., 0.1 M KCl or NaCl). The suspension is stirred to ensure homogeneity.
- Titration: The suspension is titrated with a standardized solution of a strong base (e.g., 0.01 M NaOH). The pH of the suspension is monitored continuously using a calibrated pH electrode.
- Data Analysis: The titration curve (pH vs. volume of titrant added) is plotted. The equivalence point is determined from the inflection point of the curve (or the maximum of the first derivative). The pKa is the pH at which half of the acidic groups have been neutralized. For polyprotic acids, multiple equivalence points and pKa values may be observed.

Pyridine FT-IR Spectroscopy for Brønsted and Lewis Acidity

Fourier-Transform Infrared (FT-IR) spectroscopy using pyridine as a probe molecule is a widely used technique to distinguish between Brønsted and Lewis acid sites in solid acids.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

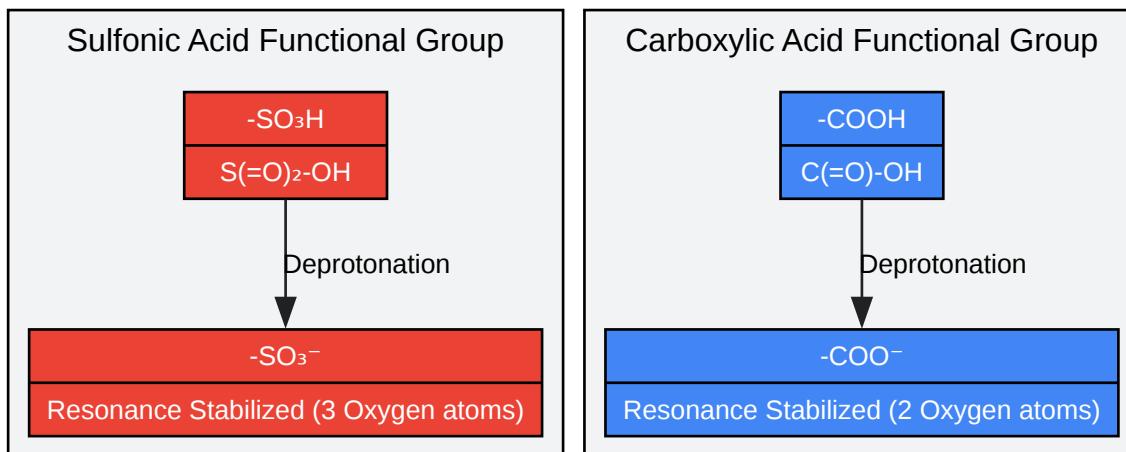
Procedure:

- Sample Preparation: A self-supporting wafer of the MOF is placed in a specialized IR cell with CaF₂ windows. The sample is activated under vacuum at an elevated temperature to

remove adsorbed water and solvent molecules.

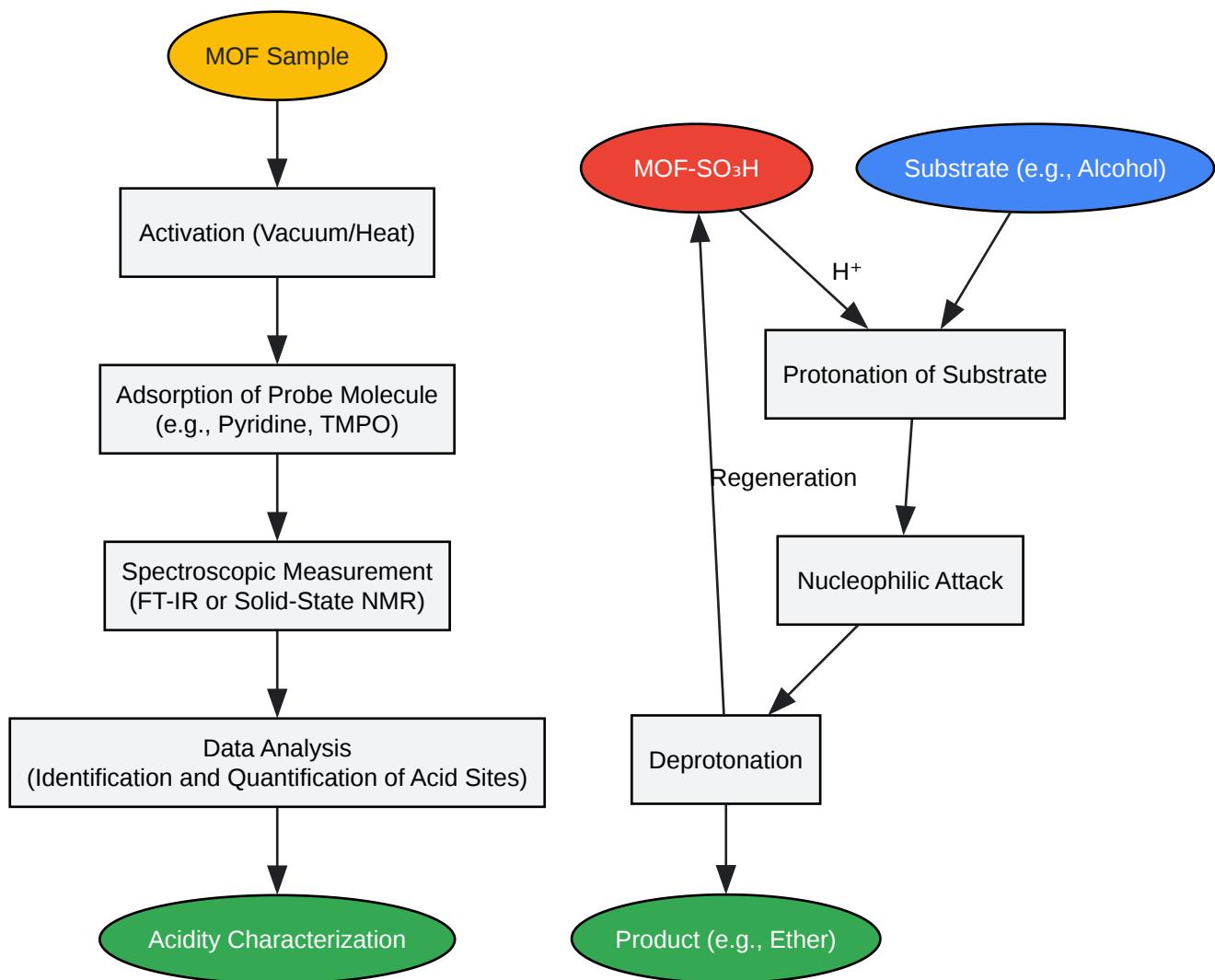
- Pyridine Adsorption: Pyridine vapor is introduced into the cell at a controlled pressure and allowed to adsorb onto the MOF at a specific temperature (e.g., 150 °C).
- Desorption and Spectral Acquisition: The physically adsorbed pyridine is removed by evacuation at the same or a slightly elevated temperature. The IR spectrum is then recorded.
- Data Analysis: The bands corresponding to pyridine coordinated to Lewis acid sites (typically around 1445-1455 cm⁻¹) and protonated pyridine (pyridinium ion) formed on Brønsted acid sites (around 1540-1550 cm⁻¹) are analyzed. The concentration of each type of acid site can be quantified using the integrated absorbance of these bands and their respective extinction coefficients.

Solid-State NMR with TMPO for Acid Strength and Quantification


Solid-state NMR spectroscopy with a probe molecule like trimethylphosphine oxide (TMPO) provides quantitative information about the type, strength, and number of acid sites.[\[4\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)

Procedure:

- Sample Preparation: The MOF sample is activated under vacuum to remove guest molecules.
- TMPO Loading: A controlled amount of TMPO is adsorbed onto the activated MOF, typically from a solution in a volatile solvent like dichloromethane, followed by solvent removal under vacuum.
- NMR Spectroscopy: ³¹P Magic Angle Spinning (MAS) NMR spectra are acquired.
- Data Analysis: The chemical shift of the ³¹P signal of adsorbed TMPO is indicative of the acid strength; a larger downfield shift corresponds to a stronger acid site. Signals for TMPO adsorbed on Brønsted and Lewis acid sites appear at different chemical shifts. The concentration of acid sites can be determined by integrating the respective signals and comparing them to a standard.


Visualizing the Concepts

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

[Click to download full resolution via product page](#)

Figure 1. Structural comparison of sulfonic and carboxylic acid groups.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [researchgate.net](#) [researchgate.net]
- 2. [researchgate.net](#) [researchgate.net]

- 3. Towards acid MOFs – catalytic performance of sulfonic acid functionalized architectures - *Catalysis Science & Technology* (RSC Publishing) DOI:10.1039/C3CY00272A [pubs.rsc.org]
- 4. yaghi.berkeley.edu [yaghi.berkeley.edu]
- 5. burjcdigital.urjc.es [burjcdigital.urjc.es]
- 6. mdpi.com [mdpi.com]
- 7. Sulfonic acid functionalized metal–organic framework (S-IRMOF-3): a novel catalyst for sustainable approach towards the synthesis of acrylonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, sulfonic acid functionalization and catalytic application of metal-organic frameworks - HKUST SPD | The Institutional Repository [repository.hkust.edu.hk]
- 11. mdpi.com [mdpi.com]
- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 15. techniques-ingenieur.fr [techniques-ingenieur.fr]
- 16. researchgate.net [researchgate.net]
- 17. Pyridine and ammonia as probes for FTIR analysis of solid acid catalysts - *Journal of the Chemical Society, Faraday Transactions* (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Tailoring and Identifying Brønsted Acid Sites on Metal Oxo-Clusters of Metal–Organic Frameworks for Catalytic Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Tailoring Lewis/Brønsted acid properties of MOF nodes via hydrothermal and solvothermal synthesis: simple approach with exceptional catalytic implications - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Acidity comparison between sulfonic acid and carboxylic acid functional groups in MOFs]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b119912#acidity-comparison-between-sulfonic-acid-and-carboxylic-acid-functional-groups-in-mofs>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com